

Technical Guide: Isotopic Purity & Characterization of DL-Tartaric-2,3-D2 Acid

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Compound of Interest

Compound Name:	DL-Tartaric-2,3-D2 acid
CAS No.:	91469-46-4
Cat. No.:	B1433363

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Executive Summary

This technical guide addresses the critical quality attributes (CQAs) of **DL-Tartaric-2,3-D2 acid** (CAS: Generic 133-37-9 for unlabelled), a deuterated isotopologue of racemic tartaric acid where the methine protons at the C2 and C3 positions are substituted with deuterium.

For researchers in metabolic flux analysis, kinetic isotope effect (KIE) studies, and quantitative mass spectrometry, the utility of this compound relies entirely on two metrics: Isotopic Enrichment (Atom % D) and Stereochemical Integrity (DL-racemate vs. Meso). This guide outlines a self-validating analytical workflow to quantify these parameters, distinguishing them from gross chemical purity.

Molecular Architecture & Isotopic Design

Structural Definition

DL-Tartaric-2,3-D2 acid is the racemic mixture of (2R,3R)-2,3-dideuterotartaric acid and (2S,3S)-2,3-dideuterotartaric acid.

- Chemical Formula: $\text{HOOC-CD(OH)-CD(OH)-COOH}$
- Key Feature: The C-H bonds at the chiral centers are replaced by C-D bonds.
- Labile vs. Non-Labile Deuterium:
 - C-D (Positions 2,3): Non-labile under physiological pH; stable against solvent exchange. This is the site of isotopic enrichment.
 - O-H (Carboxyl/Hydroxyl): Labile. These protons exchange rapidly with the solvent (e.g., D_2O or H_2O). In a deuterated solvent, these will appear as O-D; in a protonated solvent, as O-H. We do not count these towards isotopic purity specifications.

The Stereochemical Challenge

Because the precursor (often maleic or fumaric acid derivatives) determines the diastereoselectivity, there is a risk of "meso" impurity (2R,3S). In the deuterated form, the diagnostic methine signals in NMR are silenced. Therefore, the analytical strategy must rely on the residual proton signal to confirm stereochemistry.

Analytical Validation Workflow

The following diagram illustrates the logical flow for validating the material. It moves beyond simple "purity" to assess isotopic specificity.^{[1][2][3]}



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Figure 1: Integrated analytical workflow for validating isotopic and chemical purity.

Protocol A: Quantitative NMR (qNMR) for Isotopic Enrichment

This is the "Gold Standard" method. Unlike Mass Spectrometry, qNMR does not require isotopically pure reference standards for calibration. It quantifies the absence of the proton signal at the deuterated site relative to a known internal standard.

Experimental Setup

- Instrument: 400 MHz (minimum) NMR Spectrometer. 600 MHz recommended for separating diastereomeric impurities.
- Solvent: Deuterium Oxide (D₂O, 99.9% D) is preferred to exchange all hydroxyl protons, simplifying the spectrum to only C-H signals.
- Internal Standard (IS): Sodium trimethylsilylpropanesulfonate (DSS-d₆) or TSP-d₄.
 - Why? Maleic acid (a common IS) is a potential precursor in tartaric synthesis. Using it may mask impurities. TSP provides a clean singlet at 0.0 ppm.

Step-by-Step Methodology

- Weighing: Accurately weigh ~10 mg of **DL-Tartaric-2,3-D₂ acid** () and ~5 mg of TSP-d₄ () into the same vial. Record weights to 0.01 mg precision.
- Dissolution: Add 600 μL D₂O. Vortex until fully dissolved.
- Acquisition Parameters:
 - Pulse angle: 90°
 - Relaxation delay (

): 60 seconds (Critical: Tartaric acid methine protons relax slowly; insufficient delay causes under-quantification of the impurity).

- Scans: 32 or 64.
- Temperature: 298 K.
- Processing: Phase and baseline correct manually.

Data Analysis & Calculation

In a fully deuterated sample, the region at 4.3–4.5 ppm (methine H) should be silent. Any signal here represents non-deuterated (isotopic impurity) material.

Formula for % Residual Hydrogen (

-):
- : Integral of the residual peak at ~4.35 ppm.
 - : Integral of the IS peak (TSP at 0.0 ppm).
 - : Number of protons in IS (9 for TSP).
 - : Number of protons at the target site in the non-deuterated molecule (2 for tartaric acid).
 - : Molar masses.^[4]

Isotopic Enrichment (%D):

Protocol B: HRMS for Isotopologue Distribution

While qNMR gives an average enrichment, High-Resolution Mass Spectrometry (HRMS) reveals the population distribution (d0, d1, d2).

Methodology

- Mode: Negative Electrospray Ionization (ESI-).
- Infusion: Direct infusion or LC-MS (C18 column, aqueous mobile phase).

- Target Ions:
 - m/z 149.009: [M-H]⁻ for Tartaric-d0 (C₄H₅O₆⁻)
 - m/z 150.015: [M-H]⁻ for Tartaric-d1
 - m/z 151.021: [M-H]⁻ for Tartaric-d2 (Target)

Calculation Logic

The mass spectrum will show a cluster.^[5] You must correct for the natural abundance of ¹³C (approx 1.1% per carbon).

Table 1: Interpretation of Mass Spectral Signals



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Calculation: Sum the intensities (

) of the d0, d1, and d2 peaks (after subtracting calculated ¹³C contributions from lower mass peaks).

(Note: The 0.5 factor accounts for d1 containing only 50% of the possible deuterium sites).

Handling & Stability: Preventing Back-Exchange

A common failure mode in deuterated hydroxy-acids is "back-exchange" during storage or sample prep.

The Mechanism

The alpha-proton (C2/C3) in tartaric acid is activated by the adjacent carbonyl (COOH) and hydroxyl (OH) groups. Under basic conditions (pH > 10) or high temperatures, keto-enol tautomerism can occur, leading to the replacement of D with H from the solvent.



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Figure 2: Mechanism of C-D back-exchange via enolization.

Storage Protocols

- **pH Control:** Always store and dissolve in neutral or slightly acidic media. Avoid storing in basic buffers (PBS pH 7.4 is acceptable for short durations, but pH > 9 is risky).
- **Hygroscopicity:** Tartaric acid is hygroscopic. Moisture absorption introduces H₂O, which, over extremely long periods or under thermal stress, could facilitate exchange. Store in a desiccator at -20°C.
- **Solvent Choice:** For NMR, use 99.9% D₂O. If the sample is recovered, lyophilize immediately; do not leave in solution.

Applications in Drug Development

Metabolic Stability (Deuterium Switch)

Replacing hydrogen with deuterium at the 2,3-position strengthens the bond (C-D bond is shorter and stronger than C-H due to the Kinetic Isotope Effect).

- Application: If the metabolic clearance of a tartrate-based drug or prodrug involves oxidation at the C2/C3 position, the D2-analog will significantly reduce the clearance rate ().

Chiral Resolution Agents

DL-Tartaric-2,3-D2 acid is used to synthesize deuterated chiral resolving agents (e.g., Dibenzoyl-tartaric acid-d2).

- Why? To resolve racemic mixtures of deuterated APIs where using a non-deuterated resolving agent might interfere with downstream mass spectrometric quantification of the enantiomers.

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